[1-Cyclopropyl-2-(2-methylphenoxy)ethyl]methylamine
Overview
Description
[1-Cyclopropyl-2-(2-methylphenoxy)ethyl]methylamine: This compound is characterized by its molecular formula C₁₃H₁₉NO and a molecular weight of 205.3 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-Cyclopropyl-2-(2-methylphenoxy)ethyl]methylamine typically involves the reaction of 2-methylphenol with 1-bromo-2-cyclopropylethane in the presence of a base such as potassium carbonate . The resulting intermediate is then reacted with methylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
[1-Cyclopropyl-2-(2-methylphenoxy)ethyl]methylamine: undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like or to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced using agents such as or to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[1-Cyclopropyl-2-(2-methylphenoxy)ethyl]methylamine: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems and its role as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [1-Cyclopropyl-2-(2-methylphenoxy)ethyl]methylamine exerts its effects involves its interaction with specific molecular targets and pathways. It is believed to act as a ligand for certain receptors, modulating their activity and influencing various biochemical processes. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
[1-Cyclopropyl-2-(2-methylphenoxy)ethyl]methylamine: can be compared with other similar compounds such as:
- 1-Cyclopropyl-2-(2-chlorophenoxy)ethylamine
- 1-Cyclopropyl-2-(2-fluorophenoxy)ethylamine
- 1-Cyclopropyl-2-(2-bromophenoxy)ethylamine
These compounds share a similar core structure but differ in their substituents, which can significantly influence their chemical properties and applications. The unique combination of the cyclopropyl group and the 2-methylphenoxy moiety in This compound
Properties
IUPAC Name |
1-cyclopropyl-N-methyl-2-(2-methylphenoxy)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10-5-3-4-6-13(10)15-9-12(14-2)11-7-8-11/h3-6,11-12,14H,7-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APAIFAYVRXCBPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(C2CC2)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.